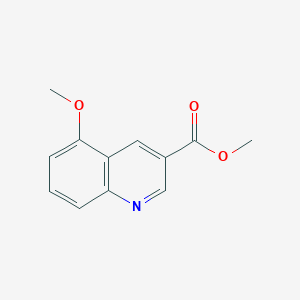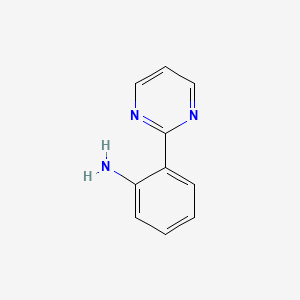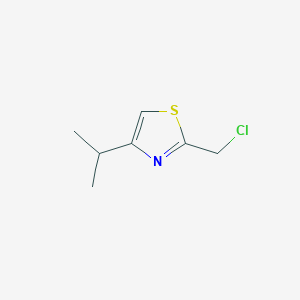![molecular formula C18H22N2O B8804491 1-{[4-(benzyloxy)phenyl]methyl}piperazine](/img/structure/B8804491.png)
1-{[4-(benzyloxy)phenyl]methyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(benzyloxy)phenyl]methyl}piperazine is an organic compound with the molecular formula C18H22N2O. It is a derivative of piperazine, a heterocyclic amine, and features a benzyloxybenzyl group attached to the nitrogen atom of the piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-{[4-(benzyloxy)phenyl]methyl}piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with 4-(benzyloxy)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[4-(benzyloxy)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-{[4-(benzyloxy)phenyl]methyl}piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anxiolytic and antidepressant effects.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-{[4-(benzyloxy)phenyl]methyl}piperazine involves its interaction with various molecular targets. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to increased levels of serotonin and dopamine in the extracellular space, which can result in mood-enhancing effects .
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: Shares a similar structure but lacks the benzyloxy group.
1-(4-Methoxybenzyl)piperazine: Similar structure with a methoxy group instead of a benzyloxy group.
1-(4-Chlorobenzyl)piperazine: Contains a chlorine atom instead of a benzyloxy group
Uniqueness: 1-{[4-(benzyloxy)phenyl]methyl}piperazine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H22N2O |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H22N2O/c1-2-4-17(5-3-1)15-21-18-8-6-16(7-9-18)14-20-12-10-19-11-13-20/h1-9,19H,10-15H2 |
Clé InChI |
YZRJTYFUWXERTI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B8804429.png)






![N-[4-(1-benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide](/img/structure/B8804472.png)
![5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine](/img/structure/B8804478.png)


